molecular formula C17H15N3O B7464253 N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide

N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide

Cat. No. B7464253
M. Wt: 277.32 g/mol
InChI Key: VNVASUAMCVJNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPPA is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been investigated for its potential use as a scaffold for the design of new materials, such as metal complexes and polymers.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its ease of synthesis and availability. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using simple and cost-effective methods, which makes it an attractive compound for research purposes. However, one of the limitations of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide. One possible direction is the development of new synthetic methods for N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide that can improve its yield and purity. Another direction is the investigation of the structure-activity relationship of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide to identify more potent analogs with improved biological activities. Additionally, the use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide as a building block for the synthesis of new materials, such as metal complexes and polymers, can also be explored. Finally, the potential use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, can also be investigated further.
Conclusion:
In conclusion, N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using various methods, and it has been reported to exhibit anti-inflammatory, analgesic, and antitumor effects. Although there are limitations to the use of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide in certain experiments, its ease of synthesis and availability make it an attractive compound for research purposes. There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, including the development of new synthetic methods, investigation of the structure-activity relationship, and exploration of its potential use as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst, or by the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with acetic anhydride in the presence of a base. The yield of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and metal complexes.

properties

IUPAC Name

N-(1,3-diphenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13(21)18-16-12-20(15-10-6-3-7-11-15)19-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVASUAMCVJNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide

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